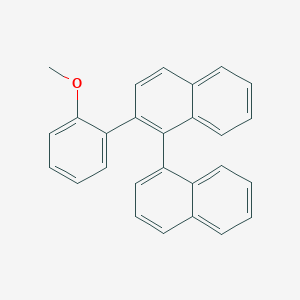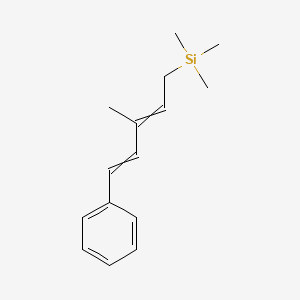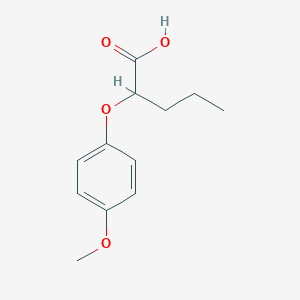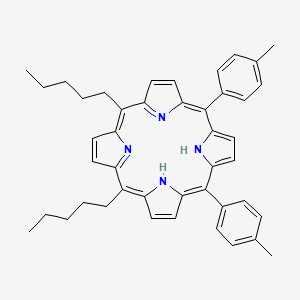![molecular formula C15H17FN2O B14196704 [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol CAS No. 917984-58-8](/img/structure/B14196704.png)
[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol: is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 5-methyl-1H-indazole.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the desired indazole derivative.
Reduction: The resulting intermediate is then subjected to reduction conditions to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Studies: It is used in biological studies to investigate its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl]methanol
Comparison:
- Structural Features: While these compounds share similar structural features, such as the presence of a fluorophenyl group, they differ in their core structures (indazole vs. pyrazole).
- Biological Activity: The unique indazole core of [1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol may confer distinct biological activities compared to its pyrazole counterparts.
- Applications: The specific applications of these compounds may vary based on their structural differences and resulting biological activities.
Properties
CAS No. |
917984-58-8 |
|---|---|
Molecular Formula |
C15H17FN2O |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-5-methyl-6,7-dihydro-4H-indazol-5-yl]methanol |
InChI |
InChI=1S/C15H17FN2O/c1-15(10-19)7-6-14-11(8-15)9-17-18(14)13-4-2-12(16)3-5-13/h2-5,9,19H,6-8,10H2,1H3 |
InChI Key |
XYTCVLWTLMMFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C=NN2C3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)

![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

stannane](/img/structure/B14196662.png)


![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
